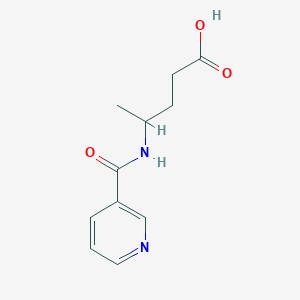
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one, also known as DOP or 4-Amino-DOP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a key role in the brain's reward and pleasure centers. DOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying the mechanisms of dopamine signaling and related processes.
Mechanism of Action
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one acts as an agonist at dopamine receptors, specifically the D1 and D2 subtypes. It binds to these receptors and activates downstream signaling pathways, leading to changes in cellular function. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of intracellular second messenger systems, such as cAMP and calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of unique biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase dopamine release in the brain, leading to changes in behavior and cognition. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, suggesting that it may have broader effects on brain function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one in lab experiments is its specificity for dopamine receptors, which allows for targeted manipulation of dopamine signaling pathways. This compound is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using this compound is its potential for off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research on 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and its applications in scientific research. One area of interest is the development of new synthetic methods for producing this compound and related compounds, which could expand the range of tools available to researchers. Another area of interest is the use of this compound in animal models of neurological and psychiatric disorders, such as Parkinson's disease and addiction, to better understand the underlying mechanisms of these conditions. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one can be synthesized through a multi-step process that involves the conversion of starting materials into intermediate compounds, followed by a final step of cyclization to form the desired product. One common synthesis method involves the reaction of 2,3-dihydroxyphenylacetaldehyde with 2-amino-4-pentanone in the presence of a reducing agent and a suitable catalyst. The resulting intermediate is then treated with a base to induce cyclization and form this compound.
Scientific Research Applications
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has been used extensively in scientific research as a tool for studying the mechanisms of dopamine signaling and related processes. It has been shown to bind to and activate dopamine receptors, leading to changes in intracellular signaling pathways and downstream effects on cellular function. This compound has also been used as a probe to study the role of dopamine in various physiological processes, such as learning and memory, reward and motivation, and movement control.
properties
IUPAC Name |
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(15)6-7-14(17)16-9-8-12-4-2-3-5-13(12)10-16/h2-5,11H,6-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLEZUENDWZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)
![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)